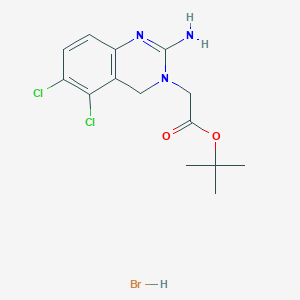
1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester
概要
説明
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a pyrazole ring substituted with a nitro group, a methoxy-benzyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the methoxy-benzyl group. The final step involves esterification to introduce the ethyl ester group.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Methoxy-benzyl Group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is reacted with 4-methoxy-benzyl chloride in the presence of a base.
Esterification: The final step involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Reduction of Nitro Group: 1-(4-methoxy-benzyl)-4-amino-1H-pyrazole-3-carboxylic acid ethyl ester.
Hydrolysis of Ester Group: 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid.
科学的研究の応用
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid form.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, altering signal transduction pathways.
類似化合物との比較
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid ethyl ester can be compared with other pyrazole derivatives:
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
1-(4-Methoxy-benzyl)-4-amino-1H-pyrazole-3-carboxylic acid ethyl ester: The amino group instead of the nitro group can significantly alter its chemical properties and biological activity.
1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester: The methyl ester variant may have different physical properties and reactivity compared to the ethyl ester.
Uniqueness: The presence of both the nitro group and the ethyl ester group in this compound provides a unique combination of reactivity and potential biological activity, making it a valuable compound for various research applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-22-14(18)13-12(17(19)20)9-16(15-13)8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMDUWSRFGBDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
ammoniumolate](/img/structure/B2709744.png)
![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)
![methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)

![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)


![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)




![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)
